(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol: is a heterocyclic compound with the molecular formula C9H10N2O . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials such as 2-aminopyridine and various aldehydes or ketones. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert it into different functionalized derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl group or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry: In chemistry, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It is being studied for its antioxidant properties and its ability to scavenge free radicals, which can protect against oxidative damage .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are explored for their potential use in drug development and other applications .
Mechanism of Action
The mechanism of action of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with various molecular targets. It has been found to inhibit enzymes responsible for the degradation of DNA and other substances, thereby curbing potential DNA damage. This compound also exhibits antioxidant properties by scavenging free radicals and providing protection against oxidative harm .
Comparison with Similar Compounds
- (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- 3-Bromoimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives
Uniqueness: (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHDTKSEXKBTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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